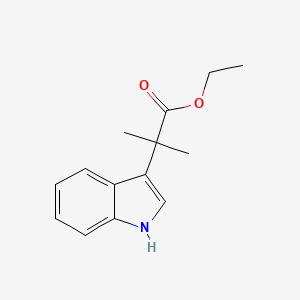

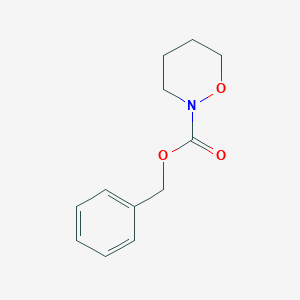

![molecular formula C20H18F3N3O B2955915 [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 887884-68-6](/img/structure/B2955915.png)

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antimicrobial Applications

This compound, due to its imidazole core, is explored for its potential in treating bacterial infections. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial properties . The trifluoromethyl group may enhance these properties by affecting the compound’s ability to interact with bacterial enzymes or proteins.

Antitumor and Anticancer Research

Compounds with a benzodiazole structure have been studied for their antitumor activity. The presence of the trifluoromethyl group can contribute to the cytotoxicity against cancer cells, making it a candidate for anticancer drug development .

Anti-inflammatory Properties

The benzimidazole derivatives are known to possess anti-inflammatory properties. Research into F2600-0030 could lead to the development of new anti-inflammatory medications, potentially with fewer side effects due to the specificity provided by the trifluoromethyl group .

Neurokinin NK1 Receptor Antagonism

Derivatives of benzodiazole and benzimidazole have been used in the synthesis of neurokinin NK1 receptor antagonists. These compounds can play a role in managing pain and treating psychiatric disorders .

Antiviral Research

The imidazole ring is a common feature in antiviral drugs. The compound could be investigated for its efficacy against various viral infections, leveraging the potential of the imidazole moiety to interfere with viral replication .

Enantioselective Synthesis

The compound’s structure allows for its use in enantioselective synthesis, which is crucial for creating medications with specific chirality. This can lead to drugs that are more effective and have fewer side effects .

Chemical Ionization Mass Spectrometry

As a derivatization reagent, F2600-0030 could be used in the detection of specific compounds, such as uracil in DNA, through gas chromatography and negative chemical ionization mass spectrometry .

Synthetic Routes for Drug Development

The compound’s imidazole and benzodiazole moieties make it a valuable synthon in the development of new drugs. Its structure can be modified to create a variety of pharmacologically active agents .

Mechanism of Action

Target of Action

The compound contains a benzimidazole moiety, which is a common structural component in many biologically active compounds. Benzimidazoles are known to interact with a variety of targets, including tubulin, various enzymes, and receptors .

Mode of Action

The exact mode of action would depend on the specific target. For instance, if the target is tubulin (a protein involved in cell division), benzimidazoles are known to bind to the colchicine binding site, disrupting microtubule dynamics and inhibiting cell division .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially enhance its metabolic stability, as trifluoromethyl groups are known to resist metabolic degradation . The compound’s solubility and absorption could be influenced by the presence of the benzimidazole and piperidine moieties .

properties

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-20(22,23)15-5-3-4-14(12-15)19(27)26-10-8-13(9-11-26)18-24-16-6-1-2-7-17(16)25-18/h1-7,12-13H,8-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYZGKAMPURBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

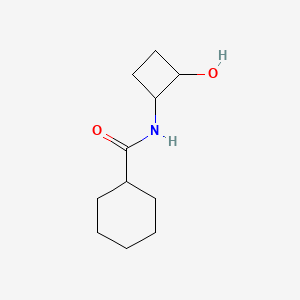

![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)

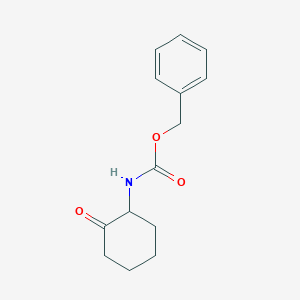

![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)

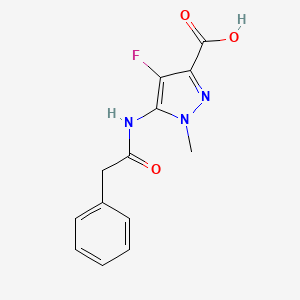

![3-benzyl-2-(2-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2955845.png)

![N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2955848.png)

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)